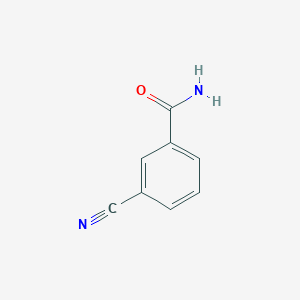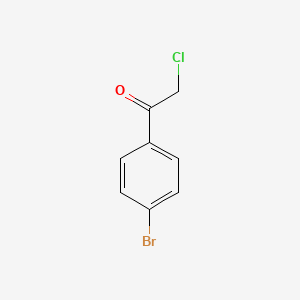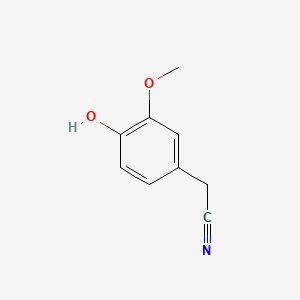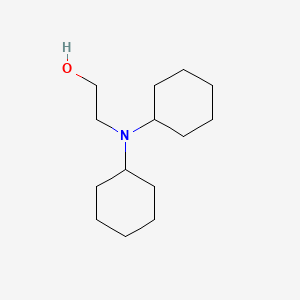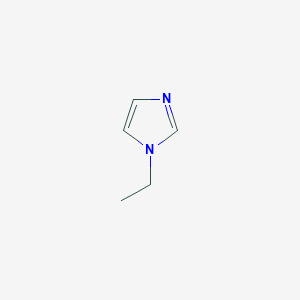
4-Isopropoxyaniline
Overview
Description
4-Isopropoxyaniline, also known as 4-(1-Methylethoxy)benzenamine, is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a pale yellow solid that is soluble in organic solvents such as ethanol and methylene chloride . This compound is used as an intermediate in drug synthesis and organic synthesis .
Preparation Methods
4-Isopropoxyaniline can be synthesized through various synthetic routes. One common method involves the reaction of 4-nitrophenol with isopropyl bromide in the presence of a base to form 4-isopropoxynitrobenzene, which is then reduced to this compound . Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
4-Isopropoxyaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amine group.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating isopropoxy group.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include various substituted anilines and quinones .
Scientific Research Applications
4-Isopropoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isopropoxyaniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules . This interaction can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Isopropoxyaniline can be compared with other similar compounds such as:
4-Isopropylaniline: Similar in structure but lacks the oxygen atom in the isopropoxy group.
4-Ethoxyaniline: Has an ethoxy group instead of an isopropoxy group, leading to different reactivity and properties.
4-Methoxyaniline: Contains a methoxy group, which is smaller and less sterically hindered than the isopropoxy group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the isopropoxy group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNFMFAMNBGAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227461 | |
| Record name | 4-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7664-66-6 | |
| Record name | 4-(1-Methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Isopropoxyaniline in the synthesis of open-ring ungeremine analogs?
A1: this compound serves as a crucial building block in the multi-step synthesis of open-ring ungeremine analogs. The process involves reacting this compound with either bromopiperonal or bromodimethoxybenzaldehyde to form Schiff bases []. These Schiff bases are then reduced to secondary amines, which undergo photochemical cyclization to form phenanthridine derivatives. These derivatives are further modified to obtain the final open-ring ungeremine analogs.
Q2: How does the structure of the synthesized compounds relate to their antitumor activity?
A2: The research investigates the Structure-Activity Relationship (SAR) by analyzing the impact of different structural features on antitumor activity. The presence of both a betaine structure (a positive quaternary amine group and a negative phenolic group) and a methylene N-O-O triangle appears to be crucial for the antitumor activity observed in ungeremine. Compounds lacking either of these features showed no activity against the tested tumor models []. This suggests that both the betaine structure and the methylene N-O-O triangle in ungeremine are essential for its antitumor properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




